molecular formula C14H11N3OS B4916788 2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B4916788
M. Wt: 269.32 g/mol
InChI Key: UKEACVVJKGMPCK-UHFFFAOYSA-N
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Description

2-Methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic carboxamide derivative featuring a quinoline core substituted at the 2-position with a methyl group and at the 4-position with an amide linkage to a 1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-8-11(10-4-2-3-5-12(10)16-9)13(18)17-14-15-6-7-19-14/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEACVVJKGMPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis.

    Receptor Modulation: The compound may act on specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

a. 2-(3-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide (Y042-3643)
  • Structural Difference: A 3-methoxyphenyl group replaces the 2-methyl substituent on the quinoline ring.
  • Impact : The electron-donating methoxy group enhances solubility in polar solvents and may influence binding interactions in biological targets due to increased electron density.
  • Synthesis: Similar coupling strategies are used, but starting from 2-(3-methoxyphenyl)quinoline-4-carboxylic acid.
b. N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
  • Structural Difference: Both the quinoline (3,4-dimethylphenyl) and thiazole (3,4-dichlorophenyl) rings bear additional substituents.
  • Impact : The hydrophobic chloro and methyl groups may improve membrane permeability but reduce aqueous solubility. This compound is reported as a supplier-listed analog with uncharacterized bioactivity.

Variations in the Heterocyclic Amide Moiety

a. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
  • Structural Difference: The quinoline core is replaced with an isoxazole ring.
  • This compound is an immunomodulatory agent inspired by leflunomide.
b. 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide
  • Structural Difference: A simple benzamide replaces the quinoline system.
  • Impact: The lack of a quinoline ring reduces planarity and π-stacking capability, as evidenced by crystallographic studies showing weaker intermolecular hydrogen bonding compared to quinoline analogs.

Substituent Modifications on the Thiazole Ring

a. 2-Methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
  • Structural Difference : A methyl group is added at the 4-position of the thiazole ring.
  • Impact : Steric hindrance from the methyl group may affect conformational flexibility and target binding, though specific activity data are unavailable.
b. N-[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
  • Structural Difference: The thiazole ring incorporates a 2,5-dimethylphenyl group, and the quinoline bears a thiophene substituent.
  • Impact : The thiophene moiety introduces sulfur-based interactions, while the bulky aryl group on thiazole may enhance selectivity for hydrophobic binding pockets.

Comparative Data Table

Compound Name Quinoline Substituent Thiazole Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide 2-methyl None 295.34 Low synthetic yield (~8%)
Y042-3643 2-(3-methoxyphenyl) None 377.43 Enhanced solubility
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide None (benzamide) None 236.25 Weak intermolecular H-bonding
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide None (isoxazole) None 209.24 Immunomodulatory activity
N-[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide 2-(5-methylthiophen-2-yl) 4-(2,5-dimethylphenyl), 5-methyl 469.6 Hydrophobic interactions

Research Findings and Implications

  • Synthetic Challenges: Low yields in the synthesis of this compound suggest the need for optimized coupling conditions or alternative reagents (e.g., EDC/HOBt instead of HATU).
  • Biological Potential: While direct activity data for the target compound are lacking, structural analogs like the isoxazole derivative ( ) and thiophene-containing analog ( ) highlight the therapeutic relevance of this chemical scaffold.
  • Crystallographic Insights : Tools such as SHELX and ORTEP-3 ( ) are critical for confirming molecular geometries and intermolecular interactions, particularly for validating hydrogen-bonding patterns in analogs like the 2-fluorobenzamide derivative.

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